molecular formula C16H30N2Sn B2480456 4-(Tributylstannyl)pyrimidine CAS No. 332133-92-3

4-(Tributylstannyl)pyrimidine

Cat. No. B2480456
CAS RN: 332133-92-3
M. Wt: 369.14
InChI Key: HQMLIWXIPSYXMY-UHFFFAOYSA-N
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Description

4-(Tributylstannyl)pyrimidine is an organotin compound . It has a molecular formula of C16H30N2Sn . Organotin compounds like 4-(Tributylstannyl)pyrimidine are used in Stille coupling reactions .


Synthesis Analysis

The synthesis of pyrimidines, including 4-(Tributylstannyl)pyrimidine, involves various methods. Some of these methods include oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate . A copper-catalyzed cyclization of ketones with nitriles under basic conditions is also used .


Molecular Structure Analysis

The molecular structure of 4-(Tributylstannyl)pyrimidine consists of a pyrimidine ring attached to a tributylstannyl group . The average mass of the molecule is 369.133 Da, and the monoisotopic mass is 370.143097 Da .

Safety and Hazards

The safety data sheet for 4-(Tributylstannyl)pyrimidine suggests that it is toxic if swallowed and harmful in contact with skin . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Mechanism of Action

Target of Action

4-(Tributylstannyl)pyrimidine is a derivative of pyrimidine, a class of compounds known to exhibit a range of pharmacological effects . The primary targets of pyrimidine derivatives include various enzymes, membrane receptors, transporters, and ion channels . .

Mode of Action

Pyrimidine derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some pyrimidine analogs act as anticancer agents through diverse mechanisms, including kinase enzyme inhibition, cell cycle arrest, activation of oncogenes, reduction of mitochondrial membrane potential, increase of reactive oxygen species (ROS), and induction of apoptosis .

Biochemical Pathways

Pyrimidines play a crucial role in various biochemical pathways. They are essential components of nucleic acids (DNA and RNA) and participate in the regulation of enzymatic reactions . The de novo synthesis of pyrimidines involves several steps, including the formation of deoxyribonucleotides and the balancing of nucleotide pools . .

Pharmacokinetics

It’s predicted to have strong plasma protein binding, low to high gastrointestinal absorption, and potential efflux by p-glycoprotein . It’s also predicted to be metabolized by CYP3A4 .

Result of Action

Pyrimidine derivatives are known to have significant cytotoxic effects against certain cell lines . They can also induce apoptosis and increase ROS production .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Tributylstannyl)pyrimidine. For instance, pH, alkalinity, and the presence of certain ions can affect the degradation of pyrimidine compounds . .

properties

IUPAC Name

tributyl(pyrimidin-4-yl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N2.3C4H9.Sn/c1-2-5-4-6-3-1;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMLIWXIPSYXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tributylstannyl)pyrimidine

CAS RN

332133-92-3
Record name 4-(tributylstannyl)pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

5.8 ml of a hexane solution containing 2.52 mol of n-butyllithium was slowly added dropwise into a solution of 20 ml of tetrahydrofuran containing 2.5 ml of 2,2,6,6-tetramethylpiperidine. After stirring at 0° C. for 30 minutes, a mixture of 0.98 ml of pyrimidine, 4.6 ml of tri-n-butyltin chloride and 20 ml of tetrahydrofuran was slowly added dropwise thereinto. After stirring at −78° C. for 4 hours, water was added to the reaction solution and then extracted with ethyl acetate. The organic phase was washed with brine and the solvent was removed. Then, the residue was subjected to silica gel column chromatography to elute with hexane/ethyl acetate (10:1), to give 474 mg of the target compound.
Quantity
0.98 mL
Type
reactant
Reaction Step One
Quantity
4.6 mL
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reactant
Reaction Step One
Quantity
20 mL
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solvent
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20 mL
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2.52 mol
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reactant
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Quantity
5.8 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

58.0 ml of a hexane solution containing 2.52 mol of n-butyllithium was slowly added dropwise into a solution of 200 ml of tetrahydrofuran containing 25.0 mol of 2,2,6,6-tetramethylpiperidine at −30° C. After stirring at 0° C. for 30 minutes, a mixture of 9.1 ml of pyridazine, 46.0 ml of tri-n-butyltin chloride and 100 ml of tetrahydrofuran was slowly added dropwise thereinto at −78° C. After stirring at −78° C. for 4 hours, water was added to the reaction solution and then extracted with ethyl acetate. The organic phase was washed with brine and the solvent was removed. Then, the residue was subjected to NH-silica gel (Fuji Silicia) column chromatography and eluted with hexane/ethyl acetate (10:1). Then, it was subjected to silica gel chromatography and eluted with hexane/ethyl acetate (10:1) and then with hexane/ethyl acetate (1:1), to give 6.6 g of the target compound.
Quantity
9.1 mL
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
Reaction Step One
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0 (± 1) mol
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2.52 mol
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58 mL
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0 (± 1) mol
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reactant
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Quantity
200 mL
Type
solvent
Reaction Step Four

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